molecular formula C12H17NO3 B1303698 N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide CAS No. 74201-13-1

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Cat. No. B1303698
M. Wt: 223.27 g/mol
InChI Key: SQTHWPXDNQJION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596006

Procedure details

15.2 g (100 mmol) of 2-methoxy-benzoic acid are dissolved in 300 ml of methylene chloride and the solution is stirred with 14.2 g (105 mmol) of 1-hydroxy-benzoic acid triazole×1 H2O and 21.66 g (105 mmol) of N,N-dicyclohexylcarbodiimide at 0° C. The suspension thus obtained is stirred at room temperature for 0.5 hour, cooled to 0° C. again, and a solution of 9.89 g (111 mmol) of 1-hydroxy-2-methyl-2-propylamine and 12.65 g (125 mmol) of triethylamine in 300 ml of methylene chloride is added. The reaction is complete after 1 hour. The reaction mixture is washed with 1M of hydrochloric acid and saturated sodium bicarbonate solution, dried over sodium sulphate and concentrated in vacuo. The crude product is stirred with petroleum ether, filtered off with suction, subsequently rinsed with the solvent and dried under a high vacuum.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-hydroxy-benzoic acid triazole
Quantity
14.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
21.66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.89 g
Type
reactant
Reaction Step Three
Quantity
12.65 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.N1C=CN=N1.OC1(C=CC=CC1)C(O)=O.[OH:27][CH2:28][C:29]([NH2:32])([CH3:31])[CH3:30].C(N(CC)CC)C>C(Cl)Cl.O>[OH:27][CH2:28][C:29]([NH:32][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[O:2][CH3:1])([CH3:31])[CH3:30] |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
1-hydroxy-benzoic acid triazole
Quantity
14.2 g
Type
reactant
Smiles
N1N=NC=C1.OC1(C(=O)O)CC=CC=C1
Name
N,N-dicyclohexylcarbodiimide
Quantity
21.66 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.89 g
Type
reactant
Smiles
OCC(C)(C)N
Name
Quantity
12.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. again
WAIT
Type
WAIT
Details
The reaction is complete after 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture is washed with 1M of hydrochloric acid and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The crude product is stirred with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
subsequently rinsed with the solvent
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
OCC(C)(C)NC(C1=C(C=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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